Phenylacetoxytropane

説明

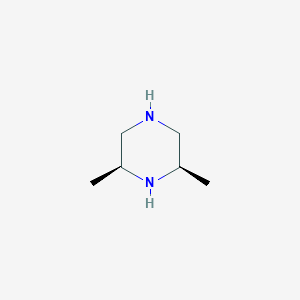

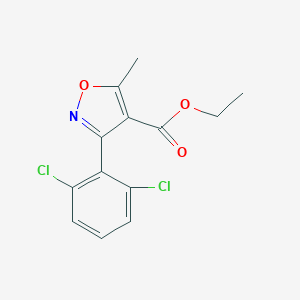

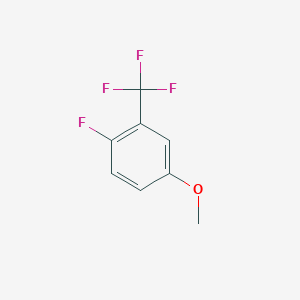

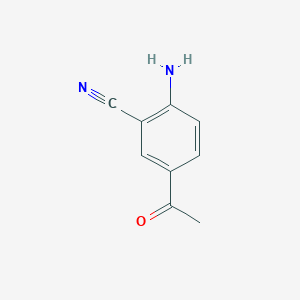

Phenylacetoxytropane is a chemical compound that belongs to the family of phenyltropanes . Phenyltropanes are originally derived from structural modification of cocaine . The main feature differentiating phenyltropanes from cocaine is that they lack the ester functionality at the 3-position terminating in the benzene . Thus, the phenyl is attached directly to the tropane skeleton with no further spacer .

Molecular Structure Analysis

The molecular formula of Phenylacetoxytropane is C16H21NO2 . Its molecular weight is 259.3434 . The IUPAC Standard InChI is InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 .

Physical And Chemical Properties Analysis

Phenylacetoxytropane has a density of 1.1±0.1 g/cm3, a boiling point of 356.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

科学的研究の応用

Biotechnological Production

- Biotechnological Hydroxylation : Phenylpropanoid compounds, related to phenylacetoxytropane, exhibit significant biological and pharmacological properties. Biocatalytic hydroxylation using non-P450 monooxygenase has shown promising results for the efficient production of these compounds, which is crucial for their broad application in various fields (Lin & Yan, 2014).

Agricultural Applications

- Enhancing Disease Resistance in Agriculture : Studies have shown that certain treatments, such as nitrous oxide fumigation, can stimulate the accumulation of phenolic compounds in plants like grapes. This enhances their resistance to diseases like Botrytis cinerea, indicating a potential agricultural application for managing postharvest decay (Xu, Zheng, Li, Wei, & Wu, 2019).

Enzymatic Studies and Health Applications

Enzyme Structure and Function in Phenylpropanoid Biosynthesis : The study of enzymes involved in phenylpropanoid biosynthesis, including those related to compounds like phenylacetoxytropane, has significant implications for understanding plant metabolism and its effects on human health. These compounds show potential in cancer prevention, antioxidant activities, and more (Ferrer, Austin, Stewart, & Noel, 2008).

Microbial Fermentation and Health : Phenylpropanoid-derived compounds in the human gut, such as phenylacetic acid, are potentially produced from the microbial fermentation of aromatic amino acids. This highlights the importance of phenylpropanoids in human gut health (Russell, Duncan, Scobbie, Duncan, Cantlay, Calder, Anderson, & Flint, 2013).

Genetic and Molecular Biology

Genetic Manipulation for Phenylpropanoid Production : Research shows the possibility of using genetic engineering to enhance the production of phenylpropanoid compounds in plants. This includes modifying the expression of specific transcription factors to increase the production of these biologically active compounds (Zhang, Butelli, Alseekh, Tohge, Rallapalli, Luo, Kawar, Hill, Santino, Fernie, & Martin, 2015).

Transcription Factors in Phenylpropanoid Metabolism : The role of MYB transcription factors in regulating the synthesis of phenylpropanoid-derived compounds is vital for plant growth and defense, as well as for human health. Understanding these factors is crucial for manipulating phenylpropanoid production in plants (Liu, Osbourn, & Ma, 2015).

Nutraceutical and Dietary Applications

- Enhancing Nutraceutical Values of Cereals and Legumes : Phenylpropanoids, like those related to phenylacetoxytropane, have immense health benefits. Research in this area aims to increase the content of such compounds in staple foods, improving their nutraceutical values (Dwivedi, Upadhyaya, Chung, De Vita, García-Lara, Guajardo-Flores, Gutiérrez-Uribe, Serna-Saldívar, Rajakumar, Sahrawat, Kumar, & Ortiz, 2016).

Environmental Stress Response in Plants

Role in Plant Stress Response : Phenolic compounds, including those derived from the phenylpropanoid pathway, are crucial in helping plants cope with environmental stress. Understanding how these compounds are synthesized and regulated in response to stress can lead to better agricultural practices (Sharma, Shahzad, Rehman, Bhardwaj, Landi, & Zheng, 2019).

Biosynthesis and Regulation in Plants : The comprehensive understanding of the biosynthesis and regulation of phenylpropanoids, related to phenylacetoxytropane, in plants, is essential for exploiting their various benefits. This includes their roles in plant development, stress response, and potential health benefits for humans (Deng & Lu, 2017).

Chemical Engineering and Biotechnology

- Biotechnological Production of Aromatic Acids : The biotechnological production of aromatic acids such as cinnamic and p-hydroxycinnamic acids from phenylpropanoids offers an alternative to chemical synthesis. This approach is gaining interest due to its potential for producing these compounds in a more environmentally friendly manner (Vargas-Tah & Gosset, 2015).

Safety And Hazards

特性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCINQANYMBYYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276794 | |

| Record name | phenylacetoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylacetoxytropane | |

CAS RN |

1690-22-8 | |

| Record name | phenylacetoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide](/img/structure/B139700.png)

![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)